(E)-戊-2-烯酰氯

描述

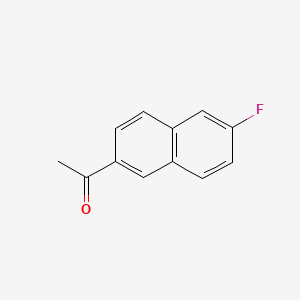

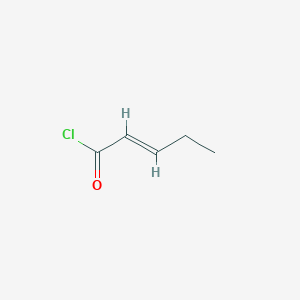

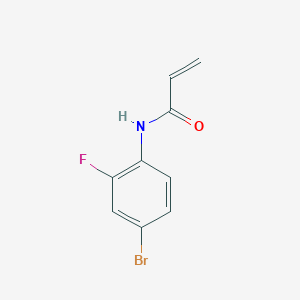

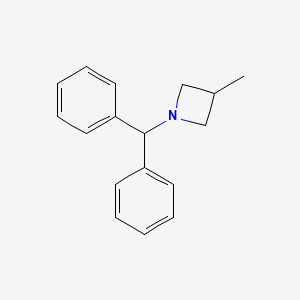

“(E)-pent-2-enoyl chloride” is a chemical compound with the molecular formula C5H7ClO . It is also known by other names such as “(2E)-2-pentenoyl chloride” and "(E)-PENT-2-ENOYL CHLORIDE" .

Synthesis Analysis

The synthesis of “(E)-pent-2-enoyl chloride” can be achieved through various methods. One method involves the use of oxalyl dichloride in toluene at 0 - 20℃ for 5 hours . Another method uses thionyl chloride in N,N-dimethyl-formamide for 1.5 hours with heating .Molecular Structure Analysis

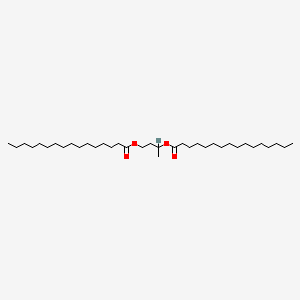

The molecular structure of “(E)-pent-2-enoyl chloride” consists of 5 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The compound has a double bond stereo .Physical And Chemical Properties Analysis

“(E)-pent-2-enoyl chloride” is a liquid at room temperature . It has a predicted melting point of -42.88° C and a predicted boiling point of approximately 140.5° C at 760 mmHg . The density is predicted to be approximately 1.0 g/mL .科学研究应用

环状化合物的合成:Matsuo 等人(2010)研究了三烷基胺介导的戊-4-烯酰氯的分子内环化。他们发现,在 2 位取代叔烷基会导致环戊-2-烯-1-酮的形成。当用芳香基取代时,会生成烯醇酯,这是最初形成的 3-氯环戊酮与酮烯的 O-酰化形成的 (Matsuo, Hoshikawa, Sasaki, & Ishibashi, 2010)。

手性化合物制备:Soloshonok 等人(2002)开发了一种使用烯酰氯制备手性 3-[(E)-烯酰]-1,3-恶唑烷-2-酮的新方案。该方法可以有效制备各种衍生物,产率高,操作简单,可用于制备目标化合物 (Soloshonok 等人,2002)。

光环加成反应:Brimioulle 等人(2015)研究了包括戊-4-烯酰衍生物在内的化合物的分子内 [2 + 2] 光环加成。他们探讨了这些反应的立体化学结果,发现反应途径因路易斯酸的存在而异 (Brimioulle, Bauer, & Bach, 2015)。

与亚磷酸酯的反应:Szpala 等人(1981)描述了由三甲基亚磷酸酯与反式-丁-2-烯酰氯反应合成反式-丁-2-烯酰基膦酸二甲酯。这项研究突出了烯酰氯在创建新化合物中的反应性 (Szpala, Tebby, & Griffiths, 1981)。

钯催化的反应:Gais 和 Böhme(2002)报道了钯(0)催化的外消旋 O-烯丙基硫代氨基甲酸酯的非对映选择性重排,包括(E)-戊-2-烯酰氯的衍生物。该研究证明了(E)-戊-2-烯酰氯在合成对映体富集的烯丙基硫化物中的用途 (Gais & Böhme, 2002)。

立体和区域选择性合成:刘和张(2004)在钐金属促进的反应中利用(E)-戊-2-烯酰氯,有效地立体和区域选择性地合成了(E)-β,γ-不饱和羰基化合物 (Liu & Zhang, 2004)。

作用机制

Target of Action

The primary targets of (E)-pent-2-enoyl chloride are likely to be ion channels , specifically chloride channels . These channels are crucial in maintaining the electrochemical gradient across the cell membrane, contributing to functions such as generation of action potentials and maintenance of resting membrane potential .

Mode of Action

(E)-pent-2-enoyl chloride may interact with its targets, the chloride channels, by binding to them and altering their function . This could lead to changes in the transmembrane potential, affecting the flow of chloride ions across the cell membrane

Biochemical Pathways

Given its potential interaction with chloride channels, it could influence pathways related toneuronal signaling and muscle contraction . Changes in chloride ion flow can alter the excitability of neurons and the contractility of muscles .

Pharmacokinetics

Like other compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins

Result of Action

The molecular and cellular effects of (E)-pent-2-enoyl chloride’s action would likely be related to changes in chloride ion flow across the cell membrane. This could affect neuronal excitability, muscle contractility, and potentially other cellular processes . The exact effects would depend on the specific cells and tissues involved.

Action Environment

The action, efficacy, and stability of (E)-pent-2-enoyl chloride could be influenced by various environmental factors. For instance, the presence of other ions, the pH of the environment, and the presence of specific proteins or enzymes could affect its action . Additionally, factors such as temperature and humidity could potentially influence its stability .

属性

IUPAC Name |

(E)-pent-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTYFDRFBJPGRW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-pent-2-enoyl chloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3126658.png)

![3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B3126681.png)